Cy3 NHS Ester potassiumsalt(1:1)
Overview
Description
Thiomuscimol is a compound with the IUPAC name 5-(aminomethyl)-1,2-thiazol-3-ol. It is a structural analog of muscimol and functions as a gamma-aminobutyric acid (GABA) receptor agonist . This compound is particularly significant in neuroscientific research due to its ability to bind to GABA_A receptors, thereby inhibiting the attachment of other compounds such as [3H]muscimol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiomuscimol involves the preparation of 5-aminomethyl-3-isothiazolol. One of the documented methods includes the reaction of appropriate precursors under controlled conditions to form the desired isothiazolol ring . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting provides a foundation for scaling up. The industrial production would likely involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Thiomuscimol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from thiomuscimol, leading to the formation of oxidized derivatives.
Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of thiomuscimol.
Substitution: In this reaction, one functional group in thiomuscimol is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiomuscimol compounds.
Scientific Research Applications
Thiomuscimol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a photoaffinity label to study the binding sites of GABA_A receptors.
Industry: While its industrial applications are less documented, thiomuscimol’s role in research and development can contribute to the discovery of new drugs and therapeutic agents.
Mechanism of Action
Thiomuscimol exerts its effects by acting as a GABA_A receptor agonist. By binding to these receptors, it mimics the action of GABA, the main inhibitory neurotransmitter in the central nervous system . This binding leads to the opening of chloride channels, resulting in the hyperpolarization of neurons and decreased neuronal excitability . The molecular targets involved include the GABA_A receptor subunits, which play a crucial role in mediating the inhibitory effects of GABA.
Comparison with Similar Compounds
Thiomuscimol is structurally related to several similar compounds, including:
Muscimol: Another GABA_A receptor agonist with a similar mechanism of action.
Dihydromuscimol: A related heterocyclic compound that also acts as a GABA analog.
4-PIOL and 4-AHP: These compounds share structural similarities with thiomuscimol and exhibit comparable binding modes to GABA_A receptors.
Thiomuscimol’s uniqueness lies in its specific binding affinity and its use as a photoaffinity label, which provides critical insights into the binding sites of GABA_A receptors .
Properties
IUPAC Name |
potassium;(2E)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O10S2.K/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40;/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGDXVZRUULRLB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40KN3O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678986 | |
Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945529-56-6 | |
Record name | Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrano[3'',2'':3,4;5'',6'':3',4']dipyrido[1,2-a:1',2'-a']diindol-5-ium, 2-[2-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-2-oxoethyl]-6,7,7a,8a,9,10,16,18-octahydro-16,16,18,18-tetramethyl-14-sulfo-, 2,2,2-trifluoroacetate salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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